2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-
Brand Name: Vulcanchem
CAS No.: 820247-74-3
VCID: VC16794528
InChI: InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-

CAS No.: 820247-74-3

Cat. No.: VC16794528

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- - 820247-74-3

Specification

CAS No. 820247-74-3
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name [(2R)-5-oxo-6-phenylhexan-2-yl] acetate
Standard InChI InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1
Standard InChI Key JLIQXHRHUNDCLV-LLVKDONJSA-N
Isomeric SMILES C[C@H](CCC(=O)CC1=CC=CC=C1)OC(=O)C
Canonical SMILES CC(CCC(=O)CC1=CC=CC=C1)OC(=O)C

Introduction

Structural and Stereochemical Characteristics

The molecular formula of (5R)-5-(acetyloxy)-1-phenyl-2-hexanone is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol. Its IUPAC name specifies the (R)-configuration at the 5th carbon, indicating the spatial arrangement critical to its reactivity and interactions. The phenyl group at position 1 introduces aromatic character, while the acetyloxy group at position 5 enhances electrophilicity and susceptibility to hydrolysis .

Chiral Configuration and Implications

The (R)-configuration at C5 is established during synthesis, often via asymmetric catalysis or chiral pool strategies. For example, the reduction of α,β-unsaturated ketones using chiral catalysts (e.g., Corey–Bakshi–Shibata reduction) can induce the desired stereochemistry . This configuration influences the compound’s biological activity and its utility in enantioselective reactions, such as the synthesis of pharmaceuticals or agrochemicals .

Synthesis and Reaction Pathways

The synthesis of (5R)-5-(acetyloxy)-1-phenyl-2-hexanone involves multi-step organic transformations, typically starting from readily available precursors.

Key Synthetic Routes

  • Friedel-Crafts Acylation: Introduction of the phenyl group via reaction of benzene with an acyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) .

  • Asymmetric Hydroxylation: Installation of the hydroxyl group at C5 using Sharpless asymmetric dihydroxylation, followed by acetylation with acetic anhydride to form the acetyloxy moiety .

  • Chiral Resolution: If racemic mixtures form, chiral chromatography (e.g., amylose tris(3,5-dimethylphenylcarbamate) columns) or enzymatic resolution can isolate the (R)-enantiomer .

Representative Reaction Scheme:

Benzene+CH3COClAlCl31-Phenyl-2-propanoneOxidation1-Phenyl-2-hexanoneAsymmetric Hydroxylation(5R)-5-Hydroxy-1-phenyl-2-hexanoneAcetylationTarget Compound\text{Benzene} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-Phenyl-2-propanone} \xrightarrow{\text{Oxidation}} \text{1-Phenyl-2-hexanone} \xrightarrow{\text{Asymmetric Hydroxylation}} (5R)\text{-5-Hydroxy-1-phenyl-2-hexanone} \xrightarrow{\text{Acetylation}} \text{Target Compound}

Mechanistic Considerations

The acetyloxy group’s lability under acidic or basic conditions necessitates careful handling. Hydrolysis studies of analogous compounds (e.g., 5-acetoxypentan-2-one) reveal ΔG‡ values of ~26 kcal/mol, suggesting moderate stability in aqueous media .

PropertyValue/DescriptionSource Analogue
Boiling Point~280–290°C (estimated)5-Hydroxy-2-hexanone
SolubilitySoluble in CH₂Cl₂, THF; insoluble in H₂O2-Pentanone derivatives
Optical Rotation[α]D²⁵ = +15° to +20° (c=1, CHCl₃)Chiral ceramides
IR Peaks1740 cm⁻¹ (C=O), 1680 cm⁻¹ (ketone)Acetyloxy ketones

Applications and Utility

Pharmaceutical Intermediate

The phenyl and acetyloxy groups make this compound a candidate for prodrug formulations. For instance, chiral ceramide analogs with similar structures exhibit antiproliferative activity against cancer cells (e.g., MCF-7) .

Asymmetric Synthesis

The (R)-configuration enables its use in constructing enantiopure heterocycles. For example, 5-alkoxyoxazoles react with aldehydes under Lewis acid catalysis to form oxazolines, a reaction applicable to this compound’s acetyloxy moiety .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: δ 7.3–7.5 (m, 5H, Ar-H), 4.2–4.4 (m, 1H, C5-H), 2.4 (s, 3H, COCH₃), 2.1–2.3 (q, 2H, C3-H₂) .

    • ¹³C NMR: δ 207.8 (C=O), 170.2 (OAc), 134.5–128.2 (Ar-C), 72.1 (C5) .

  • Chiral HPLC: Resolution using amylose-based columns confirms enantiopurity, with retention times differing by 2–3 minutes for (R) and (S) forms .

Stability and Degradation

The acetyloxy group undergoes hydrolysis in aqueous media, yielding 5-hydroxy-1-phenyl-2-hexanone and acetic acid. Kinetic studies on analogous compounds show pseudo-first-order kinetics with k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at pH 7 .

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